5-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid
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Overview
Description
5-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid is a complex organic compound that features a combination of aromatic rings, a morpholine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid under heat.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amino and alkyl group derivatives.
Substitution: Brominated aromatic compounds.
Scientific Research Applications
5-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Properties
Molecular Formula |
C25H25FN2O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C25H25FN2O4/c26-23-7-2-1-5-19(23)17-32-21-6-3-4-18(14-21)16-27-20-8-9-24(22(15-20)25(29)30)28-10-12-31-13-11-28/h1-9,14-15,27H,10-13,16-17H2,(H,29,30) |
InChI Key |
DBQHMZWONUHVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC3=CC(=CC=C3)OCC4=CC=CC=C4F)C(=O)O |
Origin of Product |
United States |
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